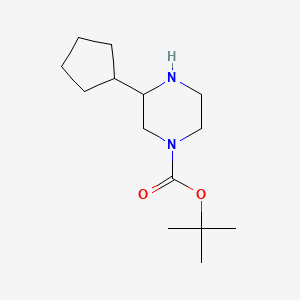

Tert-butyl 3-cyclopentylpiperazine-1-carboxylate

Description

Tert-butyl 3-cyclopentylpiperazine-1-carboxylate is a Boc-protected piperazine derivative characterized by a cyclopentyl substituent at the 3-position of the piperazine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enabling selective reactivity during synthetic processes. Piperazine derivatives are pivotal intermediates in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological disorders, anticancer agents, and antimicrobial compounds. The cyclopentyl group confers moderate lipophilicity and steric bulk, which can influence binding affinity and metabolic stability .

Properties

Molecular Formula |

C14H26N2O2 |

|---|---|

Molecular Weight |

254.37 g/mol |

IUPAC Name |

tert-butyl 3-cyclopentylpiperazine-1-carboxylate |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-8-15-12(10-16)11-6-4-5-7-11/h11-12,15H,4-10H2,1-3H3 |

InChI Key |

PKFRBQGRHHLBGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyclopentylpiperazine-1-carboxylate typically involves the reaction of cyclopentylamine with tert-butyl piperazine-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis

As a carbamate ester, the compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butanol :

This reaction is typical for carbamate esters and may proceed via nucleophilic attack by water on the carbonyl carbon.

Substitution Reactions

The tert-butyl group in the compound can undergo nucleophilic substitution under specific conditions, though this is less common due to the stability of the tert-butyl ester. Potential reactions include:

-

Alkaline hydrolysis : Converts the ester to a carboxylate salt.

-

Nucleophilic displacement : Replaces the tert-butyl group with other nucleophiles (e.g., amines, alkoxides) under strong basic conditions.

Oxidation/Reduction

While specific data for this compound is limited, piperazine derivatives generally undergo:

-

Oxidation : Potential conversion of the piperazine ring to oxidized forms (e.g., pyridine derivatives) using agents like KMnO₄ or CrO₃ .

-

Reduction : Selective hydrogenation of functional groups using catalysts like LiAlH₄ or NaBH₄ .

Mechanistic Considerations

The piperazine ring and tert-butyl ester influence reactivity:

-

Stability : The tert-butyl ester stabilizes the carbamate group, reducing susceptibility to hydrolysis under mild conditions.

-

Steric effects : The cyclopentyl group at position 3 may modulate reaction rates in substitution or oxidation processes.

Research Gaps and Limitations

Available sources ( ) focus primarily on synthesis and structural characterization rather than detailed reaction mechanisms. Experimental data on substitution, oxidation, or reduction pathways for this specific compound remain unspecified in the provided literature. Further studies are recommended to explore its reactivity under diverse conditions.

Scientific Research Applications

Tert-butyl 3-cyclopentylpiperazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopentylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Cycloalkyl Substituents

- Tert-butyl 3-cyclopropylpiperazine-1-carboxylate (CAS 886779-85-7): Structure: Cyclopropyl group at the 3-position. Molecular Formula: C₁₂H₂₂N₂O₂; Molecular Weight: 226.32 g/mol.

Alkyl Substituents

- (R)-Tert-butyl 3-ethylpiperazine-1-carboxylate (CAS 438050-08-9) :

Aromatic and Heteroaromatic Substituents

- Tert-butyl 3-(biphenyl-4-yl)piperazine-1-carboxylate (CAS 886770-41-8): Structure: Biphenyl group at the 3-position. Molecular Formula: C₂₁H₂₅N₂O₂; Molecular Weight: 337.44 g/mol.

Functional Group Modifications

Electronegative Substituents

- (R)-Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate (CAS 1240621-52-6): Structure: Difluoromethyl group at the 3-position. Molecular Formula: C₁₀H₁₈F₂N₂O₂; Molecular Weight: 236.26 g/mol.

Ketone-Containing Derivatives

- Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS 911705-40-3) :

- Structure : Ketone group at the 3-position and phenyl at the 2-position.

- Molecular Formula : C₁₅H₂₀N₂O₃; Molecular Weight : 276.33 g/mol.

- Key Differences : The ketone enhances hydrogen-bonding capacity, which could improve target selectivity but may reduce membrane permeability .

Biological Activity

Tert-butyl 3-cyclopentylpiperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on various studies that highlight its mechanisms, efficacy, and therapeutic potential.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 226.32 g/mol

This compound features a piperazine ring substituted with a tert-butyl group and a cyclopentyl moiety, which contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. For example, derivatives of piperazine have been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cellular signaling related to growth and metabolism .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain kinases. For instance, compounds with piperazine structures have shown varied inhibitory concentrations (IC) against PI3K isoforms:

| Compound | IC (µM) | Selectivity (α/δ) |

|---|---|---|

| Compound A | 0.47 | 9.9 |

| Compound B | 3.56 | 11 |

| Tert-butyl derivative | X.X | Y.Y |

These findings suggest that the compound may possess selective inhibitory properties that could be advantageous in targeting specific pathways in disease states such as cancer.

Case Studies

A notable study investigated the effects of piperazine derivatives on cancer cell lines. The results indicated that certain derivatives could induce apoptosis in colorectal cancer cells through mechanisms involving the modulation of apoptotic gene expression . The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates, demonstrating the potential of these compounds as anticancer agents.

Safety and Toxicity

The safety profile of this compound is essential for its therapeutic application. Preliminary toxicity assessments indicate that while some piperazine derivatives exhibit cytotoxic effects at high concentrations, they may also show selective toxicity towards cancer cells compared to normal cells . Additional studies are required to fully elucidate the compound's safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-cyclopentylpiperazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sequential protection, coupling, and deprotection steps. A common approach includes:

Piperazine Protection : Introduce the tert-butyloxycarbonyl (Boc) group to the piperazine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) under inert atmosphere .

Cyclopentyl Functionalization : React the Boc-protected piperazine with a cyclopentyl halide or epoxide via nucleophilic substitution. Use bases like NaH or K₂CO₃ to deprotonate the amine and drive the reaction .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Monitor purity via TLC and confirm structure using NMR and HRMS .

- Optimization : Adjust reaction temperature (e.g., 0°C for exothermic steps) and stoichiometry (1.2–1.5 equivalents of cyclopentyl reagent). Catalyst screening (e.g., DMAP for acylations) may enhance yields.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : ¹H and ¹³C NMR are essential for verifying the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyclopentyl moiety (multiplet signals at δ 1.5–2.5 ppm). Aromatic protons, if present, appear at δ 6.5–8.0 ppm .

- HRMS : Use high-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

- IR : Validate carbonyl stretches (C=O of Boc group at ~1680–1720 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for derivatives of this compound?

- Methodology : Grow single crystals via slow evaporation in a solvent mixture (e.g., dichloromethane/hexane). Collect diffraction data using a synchrotron or in-house X-ray source. Refine structures with SHELXL .

- Application : For this compound, X-ray analysis can confirm chair/boat conformations of the piperazine ring and spatial orientation of the cyclopentyl group. Compare torsion angles with computational models (e.g., DFT) .

Q. What experimental strategies address contradictions in reported reaction yields for similar tert-butyl piperazine derivatives?

- Case Study : If yields vary across studies (e.g., 50% vs. 75%), consider:

- Reagent Purity : Use freshly distilled THF or DMF to avoid moisture.

- Catalyst Efficiency : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions .

- Scale Effects : Pilot small-scale reactions (<1 mmol) before scaling up.

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Approach : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., kinases, GPCRs). Use DFT calculations (Gaussian 09) to analyze electronic properties (HOMO-LUMO gaps) and reactivity .

- Data Integration : Cross-validate computational results with in vitro assays (e.g., enzyme inhibition studies) to establish structure-activity relationships (SAR) .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Chromatography : Use flash chromatography with gradient elution (e.g., 10–50% ethyl acetate in hexane) for baseline separation.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. Monitor melting points (expected range: 80–100°C) .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.